molecular formula C26H23BrCl2N4O4S2 B4304815 4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

Cat. No.: B4304815
M. Wt: 670.4 g/mol
InChI Key: AUJIYTXSQUYNFU-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a thiadiazole ring, and a phenylbutanamide backbone. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction involving 4-bromobenzenesulfonyl chloride and methylamine.

    Coupling Reactions: The intermediate compounds are then coupled using appropriate coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with essential cellular processes, leading to cell death or altered function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
  • 4-[(4-fluorophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
  • 4-[(4-iodophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

Uniqueness

The uniqueness of 4-[(4-bromophenyl)sulfonylamino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide lies in its specific combination of functional groups and molecular structure. The presence of the bromophenyl group, sulfonyl group, and thiadiazole ring imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonyl-methylamino]-N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrCl2N4O4S2/c1-33(39(35,36)21-10-7-19(27)8-11-21)15-18(17-5-3-2-4-6-17)13-24(34)30-26-32-31-25(38-26)16-37-23-12-9-20(28)14-22(23)29/h2-12,14,18H,13,15-16H2,1H3,(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJIYTXSQUYNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)NC1=NN=C(S1)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrCl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 3
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

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